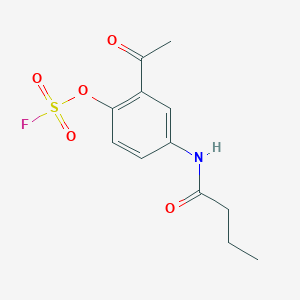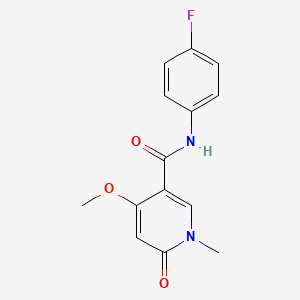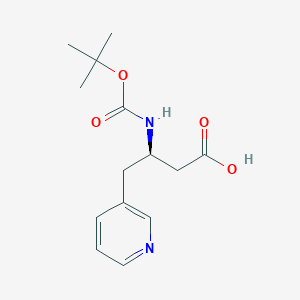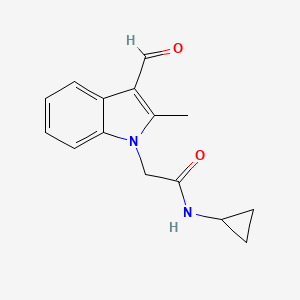
Methyl (4-((3-((2-bromophenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl (4-((3-((2-bromophenyl)carbamoyl)piperidin-1-yl)sulfonyl)phenyl)carbamate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a potent inhibitor of certain enzymes and has been studied extensively for its effects on biochemical and physiological processes.
Scientific Research Applications
- Glutaminase Inhibition BPTES effectively inhibits glutaminase (GLS), an enzyme responsible for converting glutamine into glutamate. GLS plays a crucial role in cancer cell metabolism, as cancer cells often rely on glutamine as a nutrient source. By inhibiting GLS, BPTES disrupts this metabolic pathway, potentially impacting cancer cell growth and survival.
- Research suggests that BPTES exhibits antitumor properties. By targeting glutamine metabolism, it may hinder cancer cell proliferation and survival. Studies have explored its use in various cancer types, including breast, lung, and brain cancers .
- A novel study investigated BPTES’s impact on acetylcholinesterase (AchE) activity and malondialdehyde (MDA) levels in the brain of rainbow trout alevins. AchE is essential for normal nerve pulse transmission, and alterations in its activity can lead to behavioral changes and impaired movement. BPTES’s effects on oxidative stress markers (such as MDA) were also assessed .
- Pyrazoline derivatives, including BPTES, have been associated with antibacterial and antifungal activities. While specific studies on BPTES are limited, the broader class of pyrazolines has demonstrated potential in combating microbial infections .
- Some pyrazoline compounds exhibit anticonvulsant effects. Although BPTES’s direct anticonvulsant properties require further investigation, its structural similarity to other anticonvulsant agents warrants exploration .
Antitumor Activity
Neurotoxicity Assessment
Antibacterial and Antifungal Properties
Anticonvulsant Potential
Antioxidant Effects
properties
IUPAC Name |
methyl N-[4-[3-[(2-bromophenyl)carbamoyl]piperidin-1-yl]sulfonylphenyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22BrN3O5S/c1-29-20(26)22-15-8-10-16(11-9-15)30(27,28)24-12-4-5-14(13-24)19(25)23-18-7-3-2-6-17(18)21/h2-3,6-11,14H,4-5,12-13H2,1H3,(H,22,26)(H,23,25) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIJXTSNLYVSXCC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCCC(C2)C(=O)NC3=CC=CC=C3Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22BrN3O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4,7-Dimethyl-2-phenacyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2388264.png)

![N-(2-furylmethyl)-2-[6-(3-methylbenzyl)-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl]acetamide](/img/structure/B2388266.png)

![3-(1-(6-isopropoxynicotinoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2388271.png)


![N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)-4-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)butanamide](/img/structure/B2388275.png)



![N-[(1-Tert-butyl-3,5-dimethylpyrazol-4-yl)methyl]-N-(3-methylbutan-2-yl)prop-2-enamide](/img/structure/B2388283.png)